![molecular formula C7H3FO2S B13688835 5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
5-Fluorobenzo[d][1,3]dioxole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorobenzo[d][1,3]dioxole-2-thione is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives
Méthodes De Préparation
The synthesis of 5-Fluorobenzo[d][1,3]dioxole-2-thione typically involves the reaction of benzo[d][1,3]dioxole derivatives with fluorinating agents. One common method is the reaction of benzo[d][1,3]dioxole-2-thione with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Fluorobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Applications De Recherche Scientifique
5-Fluorobenzo[d][1,3]dioxole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biology: This compound has shown potential as an anticonvulsant agent, with studies indicating its ability to protect against seizures in animal models.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 5-Fluorobenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes or receptors involved in neurotransmission, leading to its anticonvulsant effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of voltage-gated sodium channels and enhancement of gamma-aminobutyric acid (GABA)ergic neurotransmission.
Comparaison Avec Des Composés Similaires
5-Fluorobenzo[d][1,3]dioxole-2-thione can be compared with other similar compounds, such as:
5-Bromo-4-fluorobenzo[d][1,3]dioxole: This compound has similar structural features but with a bromine atom instead of a thione group. It is used in similar applications, including material science and medicinal chemistry.
5-Fluorobenzo[d][1,3]dioxole-2-thiol: This compound has a thiol group instead of a thione group and exhibits different reactivity and biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H3FO2S |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
5-fluoro-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3FO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H |
Clé InChI |
BNCNFCKVHDXDMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)OC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


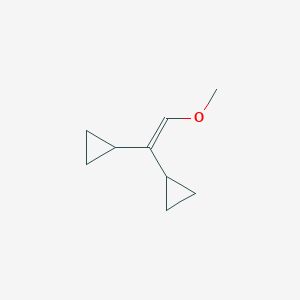

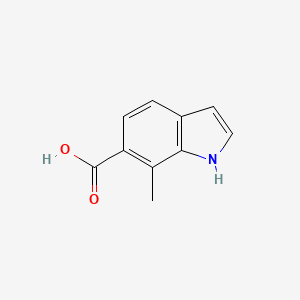
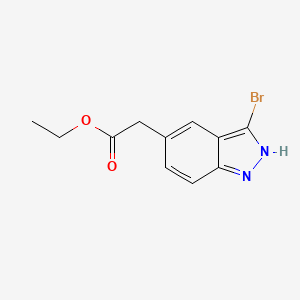
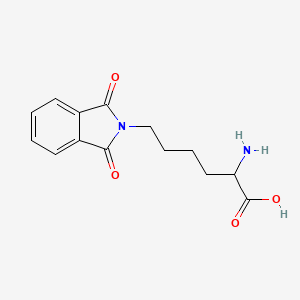
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
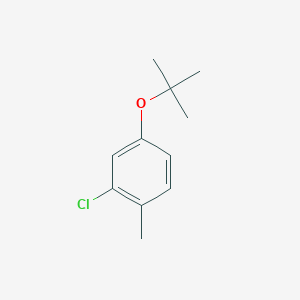

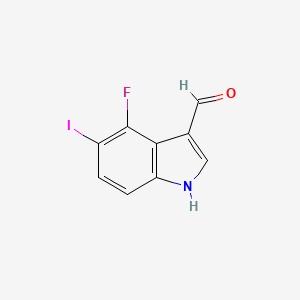
![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)


